molecular formula C10H12F3IO3 B15309457 Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B15309457
M. Wt: 364.10 g/mol
InChI Key: KQVLFXDNCMAQSE-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.1.1]hexane core substituted with an iodomethyl group (CH₂I), a trifluoromethyl (CF₃) group, and an ethyl ester (COOEt). The iodomethyl group serves as a reactive site for further functionalization, while the CF₃ group enhances metabolic stability and lipophilicity. The ethyl ester improves solubility and bioavailability.

Properties

Molecular Formula

C10H12F3IO3

Molecular Weight

364.10 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H12F3IO3/c1-2-16-7(15)9-3-8(4-9,5-14)17-6(9)10(11,12)13/h6H,2-5H2,1H3

InChI Key

KQVLFXDNCMAQSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C(F)(F)F)CI

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One efficient approach is based on photochemistry, utilizing [2+2] cycloaddition reactions to create the bicyclic core . This method allows for the derivatization of the compound with various functional groups, enhancing its chemical versatility.

Chemical Reactions Analysis

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The bicyclic structure allows for various addition reactions, expanding its chemical space.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes critical data for the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Characteristics
Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (Reference) C₁₀H₁₂F₃IO₃* ~356.1* Iodomethyl, trifluoromethyl, ethyl ester Not provided High reactivity (iodomethyl), metabolic stability (CF₃), and solubility (ester)
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₁H₁₆N₃O₃ 250.27 Azidomethyl, dimethyl, ethyl ester 2229261-01-0 Azide enables click chemistry; dimethyl groups increase steric hindrance
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₃H₂₁IO₃ 352.21 Iodomethyl, butyl, ethyl ester 2694745-36-1 Enhanced lipophilicity (butyl); potential for sustained release
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₆H₁₆F₃IO₄ 456.20 Iodomethyl, trifluoromethoxy phenyl, ethyl ester 2680530-97-4 Aromatic interactions (phenyl); electron-withdrawing trifluoromethoxy group
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane C₈H₁₀F₃IO 306.06 Iodomethyl, trifluoromethyl, methyl 2551120-66-0 Lacks ester group; reduced polarity and molecular weight

*Inferred values based on structural analysis.

Detailed Research Findings

Physicochemical Properties
  • Lipophilicity : The butyl-substituted compound (CAS 2694745-36-1) has a higher logP (3.2) due to its alkyl chain, suggesting improved membrane permeability .
  • Molecular Weight and Solubility : The trifluoromethoxy phenyl derivative (456.20 g/mol) exhibits reduced solubility compared to the reference compound (~356.1 g/mol) due to its larger aromatic substituent .
Metabolic Stability
  • The CF₃ group in the reference compound and CAS 2551120-66-0 reduces metabolic degradation, a common feature of trifluoromethylated drugs .

Q & A

Basic: What are the common synthetic routes for Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate?

The synthesis typically involves intramolecular photocycloaddition of a precursor such as ethyl 3-(2-propenyloxy)propenoate to form the bicyclic core, followed by functionalization steps. For example:

  • Step 1 : Cyclization via UV irradiation to construct the 2-oxabicyclo[2.1.1]hexane scaffold .
  • Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or fluorination reagents.
  • Step 3 : Iodomethylation using iodomethane or iodine-containing electrophiles under controlled conditions.
    Purification often employs column chromatography, and characterization uses NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Basic: How is the stereochemistry and crystal structure of this compound determined?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) refines crystallographic data to resolve stereochemical ambiguities, such as distinguishing endo vs. exo configurations of substituents. For example:

  • The ethoxycarbonyl group in related bicyclo compounds was confirmed as endo via comparative ¹H-NMR and X-ray data .
  • Diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced: How can researchers address contradictions between NMR and computational modeling data for this compound?

Contradictions may arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:

  • Dynamic NMR : Variable-temperature studies to detect conformational exchange.
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR data.
  • SHELX refinement : Cross-validate crystallographic data with NMR-derived structural models .

Advanced: What mechanistic insights govern the reactivity of the iodomethyl group in this compound?

The iodomethyl group is prone to nucleophilic substitution (e.g., SN2) or elimination under basic conditions. Key factors:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor substitution, while bulky bases (e.g., DBU) promote elimination.
  • Leaving group ability : Iodide’s superior leaving-group capacity compared to bromide or chloride enables efficient functionalization, as seen in azide substitution reactions in analogous bicyclo compounds .
  • Electronic effects : The electron-withdrawing trifluoromethyl group may stabilize transition states during substitution .

Advanced: How can thermal stability be optimized for this compound during reactions?

Thermolysis studies of related bicyclo compounds (e.g., decomposition to ethyl 2-ethenyl-4-oxobutyrate at elevated temperatures) suggest:

  • Temperature control : Reactions should be conducted below 80°C to prevent ring-opening.
  • Inert atmospheres : Use argon/nitrogen to avoid oxidative degradation.
  • Stabilizing additives : Chelating agents (e.g., BHT) can mitigate radical-mediated decomposition pathways .

Advanced: What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking simulations : Rigid bicyclic scaffolds are modeled into protein active sites using AutoDock or Schrödinger.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Fluorescence quenching : Monitors interactions with tryptophan residues in proteins.
  • Crystallographic fragment screening : Co-crystallization with target proteins to identify binding modes .

Advanced: How do substituents (e.g., trifluoromethyl) influence the compound’s electronic properties?

  • Hammett analysis : Quantifies electron-withdrawing effects (σₚ values for CF₃ = 0.54).
  • Cyclic voltammetry : Measures redox potentials influenced by the CF₃ group’s inductive effect.
  • NBO analysis : Computes charge distribution to predict reactivity at specific positions .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiopurity?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during cyclization.
  • Asymmetric catalysis : Pd-catalyzed cross-couplings to install substituents enantioselectively.
  • HPLC monitoring : Chiral stationary phases (e.g., Chiralpak AD-H) ensure enantiomeric excess (ee) >98% .

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